N-(6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyridazin-3-yl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-12-6-8-21(9-7-12)16(22)11-25-15-5-4-14(19-20-15)18-17(23)13-3-2-10-24-13/h2-5,10,12H,6-9,11H2,1H3,(H,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRNDQAKFJYNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyridazin-3-yl)furan-2-carboxamide, identified by its CAS number 1021136-16-2, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including anti-cancer and anti-microbial properties, supported by research findings and data tables.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O3S |
| Molecular Weight | 360.4 g/mol |
| CAS Number | 1021136-16-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The thioether linkage and the pyridazine core are crucial for binding to these targets, leading to modulation of their activity. This can result in inhibition or activation of various signaling pathways, which underlie its therapeutic effects.
Anti-Cancer Activity
Recent studies have evaluated the anti-cancer potential of derivatives related to this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer), Huh-7 (hepatocellular carcinoma), and MCF-7 (breast cancer).
Case Study: Anti-Cancer Efficacy
A comparative study assessed the efficacy of various synthesized derivatives against HepG2 cells:
| Compound | % Cell Viability (HepG2) | Comparison with Doxorubicin |
|---|---|---|
| 4d | 33.29% | Superior |
| 4a | 35.01% | Comparable |
| 4b | 37.31% | Comparable |
| 4c | 39.22% | Comparable |
| Doxorubicin | 0.62% | Standard Control |
The compound 4d exhibited the highest anti-cancer activity, indicating that structural modifications can significantly enhance efficacy against cancer cells .
Anti-Microbial Activity
In addition to its anti-cancer properties, this compound has shown promising anti-microbial activity against various bacterial strains.
Case Study: Anti-Microbial Efficacy
In vitro tests were conducted to evaluate the effectiveness of synthesized compounds against common pathogens:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 4b | 230 | E. coli |
| 4a | 265 | S. aureus |
| 4f | 280 | B. cereus |
These results suggest that certain derivatives possess significant potential as anti-microbial agents, which could be useful in developing new therapeutic strategies .
Q & A
Q. What toxicological screening approaches are recommended for preclinical evaluation?
- Category : Advanced (Toxicology)
- Answer : Ames test (TA98 strain) assesses mutagenicity. Hepatotoxicity is screened via HepG2 cell viability (CC50 > 50 μM) and CYP450 inhibition (IC50 > 10 μM). In vivo acute toxicity (OECD 423) in rodents determines LD50 and histopathological endpoints .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
